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Compound of Interest

3-Amino-3-(4-
Compound Name:
methoxyphenyl)propanoic acid

Cat. No. B1269069

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Amino-3-(4-methoxyphenyl)propanoic acid. Due to the limited availability of direct
experimental spectra in public databases, this document presents a combination of predicted
data, analysis of structurally similar compounds, and generalized experimental protocols. This
information is intended to serve as a valuable resource for the identification, characterization,
and quality control of this compound in research and development settings.

Chemical Structure and Properties
e |[UPAC Name: 3-Amino-3-(4-methoxyphenyl)propanoic acid
e Molecular Formula: C10H13NOs3[1]

e Molecular Weight: 195.22 g/mol [2]

e CAS Number: 5678-45-5[2]

Spectroscopic Data
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While experimental spectra for 3-Amino-3-(4-methoxyphenyl)propanoic acid are not readily
available in the public domain, the following sections provide predicted data and expected
spectral characteristics based on its chemical structure.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental
composition of a compound. For 3-Amino-3-(4-methoxyphenyl)propanoic acid, the predicted
mass-to-charge ratios (m/z) for various adducts are summarized in the table below. These
values are crucial for identifying the compound in complex mixtures.[1]

Adduct Predicted m/z
[M+H]* 196.09682
[M+Na]* 218.07876
[M-H]- 194.08226
[M+NHa]*+ 213.12336
[M+K]* 234.05270
[M]* 195.08899

(Data sourced from PubChem CID: 585889)[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. Although experimental spectra for the target compound are unavailable, the
expected chemical shifts for *H and 3C NMR are outlined below, based on the analysis of
similar structures.

1H NMR (Proton NMR)

The expected proton NMR spectrum would show distinct signals for the aromatic protons, the
methoxy group protons, and the protons of the propanoic acid backbone.
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Expected Chemical

Proton Assignment ) Multiplicity Integration
Shift (ppm)
Aromatic (H-2, H-6) ~72-7.4 Doublet 2H
Aromatic (H-3, H-5) ~6.8-7.0 Doublet 2H
Methine (H-3) ~4.0-45 Triplet 1H
Methoxy (-OCHs) ~3.8 Singlet 3H
Methylene (H-2) ~25-28 Doublet 2H
Amino (-NH2) Broad singlet ~2.0-4.0 2H

Carboxylic Acid (-

Broad singlet >10.0 1H
COOH)

13C NMR (Carbon-13 NMR)

The 3C NMR spectrum would display signals for each unique carbon atom in the molecule.

Carbon Assignment Expected Chemical Shift (ppm)
Carboxylic Acid (C=0) ~170- 180

Aromatic (C-4, C-O) ~ 158 - 162

Aromatic (C-1) ~130-135

Aromatic (C-2, C-6) ~127 - 130

Aromatic (C-3, C-5) ~113-116

Methoxy (-OCHs) ~55

Methine (C-3) ~50-55

Methylene (C-2) ~40-45

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The

characteristic vibrational frequencies expected for 3-Amino-3-(4-methoxyphenyl)propanoic

acid are listed below.

Expected Wavenumber

Functional Group Intensity
(cm™)
O-H stretch (Carboxylic Acid) 2500 - 3300 Broad
N-H stretch (Amine) 3300 - 3500 Medium
C-H stretch (Aromatic) 3000 - 3100 Medium
C-H stretch (Aliphatic) 2850 - 3000 Medium
C=0 stretch (Carboxylic Acid) 1700 - 1725 Strong
C=C stretch (Aromatic) 1500 - 1600 Medium
C-O stretch (Ether) 1230 - 1270 (asymmetric) Strong
1020 - 1075 (symmetric) Medium
N-H bend (Amine) 1550 - 1650 Medium

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed. These

should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-de or D20 with a pH adjustment). The choice of

solvent is critical to ensure the solubility of the amino acid and to avoid exchange of labile

protons (e.g., -NHz and -COOH) with the solvent, unless desired.

 Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS) or a water-soluble equivalent, for referencing the chemical shifts.
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» Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire *H and 3C NMR
spectra on a high-field NMR spectrometer. For 133C NMR, a larger sample quantity (20-50 mg)
and a longer acquisition time may be necessary to achieve a good signal-to-noise ratio.[3]

o Data Processing: Process the raw data using appropriate software to perform Fourier
transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with
approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar
and pestle.[4] The KBr acts as an IR-transparent matrix.[4]

o Pellet Formation: Place the mixture into a pellet die and apply pressure using a hydraulic
press to form a thin, transparent pellet.[4]

o Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and
acquire the spectrum. A background spectrum of a pure KBr pellet should be run first and
subtracted from the sample spectrum.

 Alternative Method (Thin Solid Film): Dissolve a small amount of the solid in a volatile
solvent.[5] Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to
evaporate, leaving a thin film of the compound.[5]

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as a
mixture of water, acetonitrile, and a small amount of formic acid to promote ionization.

« lonization: Introduce the sample solution into the mass spectrometer. Electrospray ionization
(ESI) is a common technique for analyzing amino acids as it is a soft ionization method that
minimizes fragmentation.

e Mass Analysis: The ionized molecules are then separated based on their mass-to-charge
ratio by a mass analyzer.

o Detection: The detector records the abundance of each ion, generating a mass spectrum.
For more detailed structural information, tandem mass spectrometry (MS/MS) can be
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employed to fragment the parent ion and analyze the resulting daughter ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
solid organic compound like 3-Amino-3-(4-methoxyphenyl)propanoic acid.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 3-Amino-3-(4-
methoxyphenyl)propanoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1269069#spectroscopic-data-for-3-
amino-3-4-methoxyphenyl-propanoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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